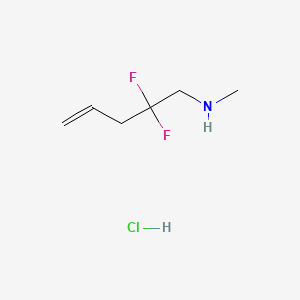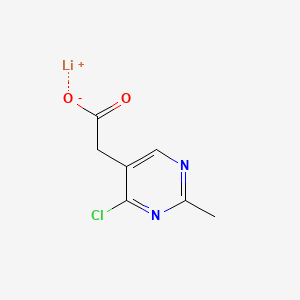
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is a chemical compound that belongs to the class of lithium salts It is characterized by the presence of a lithium ion (Li+) and an organic moiety containing a pyrimidine ring substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylpyrimidine-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
科学的研究の応用
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of pyrimidine derivatives.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and metabolic pathways are of significant interest.
類似化合物との比較
Similar Compounds
Lithium(1+) 2-(4-chloro-3-methylpyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Lithium(1+) 2-(4-chloro-5-methylpyrimidin-2-yl)acetate: Similar structure with different substitution patterns on the pyrimidine ring.
Uniqueness
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H6ClLiN2O2 |
|---|---|
分子量 |
192.6 g/mol |
IUPAC名 |
lithium;2-(4-chloro-2-methylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2.Li/c1-4-9-3-5(2-6(11)12)7(8)10-4;/h3H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
JOAAIZIKAMEGDM-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=NC=C(C(=N1)Cl)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



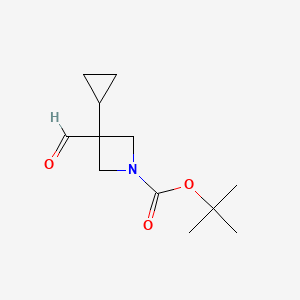
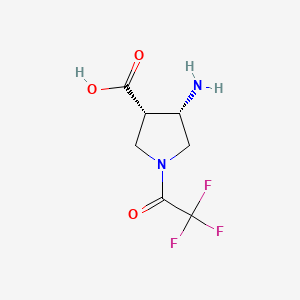
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
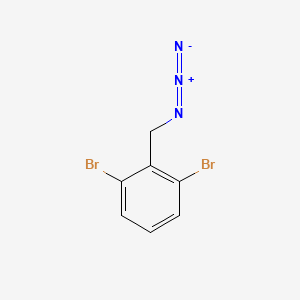
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
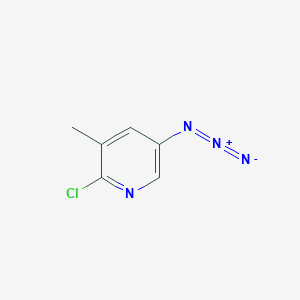
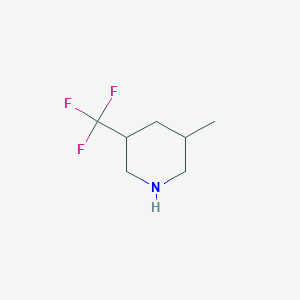
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

